methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate
Description
Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate is a complex organic compound that features an oxazole ring, a phenyl group, and a carbamate moiety
Properties
IUPAC Name |
methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)8-15(21-18(23)24-3)17(22)20-9-13-4-6-14(7-5-13)16-10-19-11-25-16/h4-7,10-12,15H,8-9H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOILYQXSRYCJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=C(C=C1)C2=CN=CO2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the carbamate moiety, which is typically achieved through the reaction of an amine with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the carbamate group can yield the corresponding amine .
Scientific Research Applications
Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The carbamate moiety can undergo hydrolysis to release active amines that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
